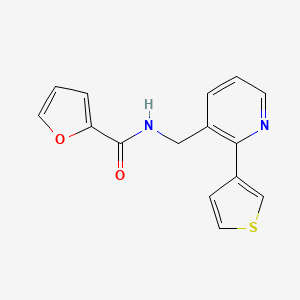

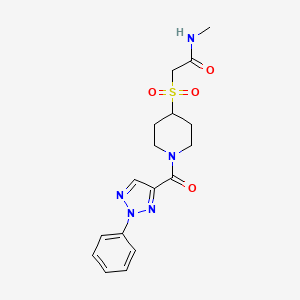

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as HPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and materials science. HPO is a synthetic compound that can be synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Synthesis and Bioactivity of Pyrazole Derivatives

A study by Titi et al. (2020) focused on the synthesis, characterization, and bioactivity of pyrazole derivatives. These compounds, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, were characterized by various spectroscopic techniques and X-Ray crystallography. The biological activity against breast cancer and microbes was confirmed, highlighting the potential of such compounds in medicinal chemistry (Titi et al., 2020).

Glycolic Acid Oxidase Inhibitors

Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating the importance of the hydroxy and pyrrole functionalities in conferring bioactivity. These compounds showed significant inhibition in vitro, suggesting a route for therapeutic applications targeting metabolic disorders (Rooney et al., 1983).

Histone Deacetylase Inhibitors

A study by Mai et al. (2004) on histone deacetylase inhibitors involved modifications on the pyrrole-C2 ethene chains, demonstrating the critical role of these modifications in enhancing HDAC inhibitory activity. This research underlines the potential of structurally similar compounds in the development of new cancer therapeutics (Mai et al., 2004).

Pyrrolidinoindoline Alkaloids

Singh and Roth (2011) described a [3 + 2] cycloaddition approach to synthesize 3-hydroxy-3-alkyl oxindoles, progressing towards the pyrrolidinoindoline moiety found in many natural products. This methodology could be applicable in synthesizing complex molecules with potential pharmacological properties (Singh & Roth, 2011).

Antiviral Activity

Research by Patick et al. (2005) on a novel inhibitor of human rhinovirus (HRV) 3C protease showed potent cell-based antiviral activity across various HRV serotypes. This study highlights the importance of specific chemical functionalities in designing effective antiviral agents (Patick et al., 2005).

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-16-5-2-3-8(16)9(17)7-13-11(18)12(19)14-10-4-6-20-15-10/h2-6,9,17H,7H2,1H3,(H,13,18)(H,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQGYCMCEKFSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)

![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2771939.png)

![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)

![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2771944.png)

![Methyl (E)-4-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2771949.png)

![6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2771954.png)

![1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2771955.png)